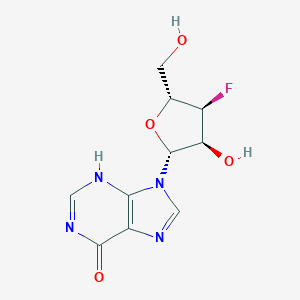
3'-Deoxy-3'-fluoroinosine
Overview
Description
3’-Deoxy-3’-fluoroinosine is a purine nucleoside analogue . Purine nucleoside analogs have broad antitumor activity targeting indolent lymphoid malignancies . Anticancer mechanisms in this process rely on inhibition of DNA synthesis, induction of apoptosis, etc .
Molecular Structure Analysis
The molecular weight of 3’-Deoxy-3’-fluoroinosine is 270.22 and its formula is C10H11FN4O4 . The SMILES representation of its structure is OC[C@@H]1C@@HC@@HC@HC3=C2C(NC=N3)=O)O1 .Chemical Reactions Analysis
Purine nucleoside analogs have broad antitumor activity targeting indolent lymphoid malignancies . Anticancer mechanisms in this process rely on inhibition of DNA synthesis, induction of apoptosis, etc .Physical And Chemical Properties Analysis
The molecular weight of 3’-Deoxy-3’-fluoroinosine is 270.22 and its formula is C10H11FN4O4 . The SMILES representation of its structure is OC[C@@H]1C@@HC@@HC@HC3=C2C(NC=N3)=O)O1 .Scientific Research Applications
Antileishmanial Agent : 3'-Deoxy-3'-fluoroinosine demonstrated potent inhibitory effects against Leishmania tropica and Leishmania donovani, two causative agents of leishmaniasis. It was metabolized by Leishmania promastigotes to 3'-deoxy-3'-fluoroadenosine-5'-triphosphate, indicating a mechanism for its selective toxicity against these parasites. It showed lower toxicity towards mammalian cells, suggesting its potential as an antiparasitic drug (Wataya et al., 1990); (Shin et al., 1995).
Synthesis and Molecular Structure Studies : Research has focused on synthesizing various fluorinated nucleosides, including 3'-deoxy-3'-fluoroinosine, and understanding their molecular structures. These studies are crucial for designing new drugs with improved efficacy and reduced toxicity (Adib et al., 1997); (Hakoshima et al., 1981).
Antiviral Research : 3'-Deoxy-3'-fluoroinosine has been studied for its antiviral properties, particularly against RNA and DNA viruses. It showed promise in inhibiting various viruses, including those responsible for polio and Coxsackie diseases (Van Aerschot et al., 1989); (Mikhailopulo et al., 1991).
Diagnostic Imaging : 3'-Deoxy-3'-fluoroinosine derivatives, especially those labeled with fluorine-18, have been explored for their potential in positron emission tomography (PET) imaging in oncology. They are useful in measuring tumor metabolism and response to therapies (Shields, 2003); (Sohn et al., 2008).
Cancer Research : Studies involving 3'-deoxy-3'-fluoroinosine have explored its potential as an anticancer agent, particularly in combination with other drugs. It has been investigated for its synergistic effects with other nucleoside analogs against human immunodeficiency virus (HIV) (Cox et al., 1993).
Chemotherapy Monitoring : The use of 3'-deoxy-3'-fluoroinosine derivatives in PET imaging has been studied for early detection of response to chemotherapy, which is critical for personalized cancer treatment (Jensen et al., 2010).
Mechanism of Action
3’-Deoxy-3’-fluoroinosine has been found to inhibit the growth of Leishmania tropica and L. donovani in vitro and in vivo . It is less toxic toward mouse mammary-tumor FM3A cells, a model host . Leishmania promastigote metabolizes 3’-FI to 3’-deoxy-3’-fluoroadenosine 5’-triphosphate (3’-FATP) but FM3A cells do not .
Safety and Hazards
Future Directions
properties
IUPAC Name |
9-[(2R,3S,4S,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FN4O4/c11-5-4(1-16)19-10(7(5)17)15-3-14-6-8(15)12-2-13-9(6)18/h2-5,7,10,16-17H,1H2,(H,12,13,18)/t4-,5-,7-,10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POYFYFKHABGRAR-QYYRPYCUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)CO)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC2=C(C(=O)N1)N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)CO)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FN4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80922453 | |
| Record name | 9-(3-Deoxy-3-fluoropentofuranosyl)-9H-purin-6-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80922453 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
117517-20-1 | |
| Record name | 3'-Deoxy-3'-fluoroinosine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117517201 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9-(3-Deoxy-3-fluoropentofuranosyl)-9H-purin-6-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80922453 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





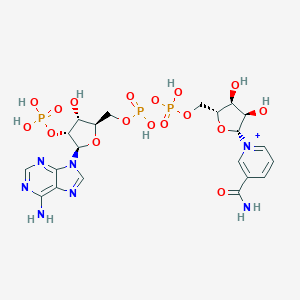
![6H-Pyrazino[1,2-c]pyrimidin-6-one, 7-ethyloctahydro-](/img/structure/B58378.png)
![4-[4-(Diethylamino)phenyl]-4-(4-methoxyphenyl)-N,N,6-trimethyl-2-phenyl-4H-3,1-benzoxazin-7-amine](/img/structure/B58379.png)
![(6E)-4-Amino-3-[[4-[[4-[(2Z)-2-(2-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]benzoyl]amino]phenyl]diazenyl]-6-[(2-methoxyphenyl)hydrazinylidene]-5-oxonaphthalene-1-sulfonic acid](/img/structure/B58380.png)
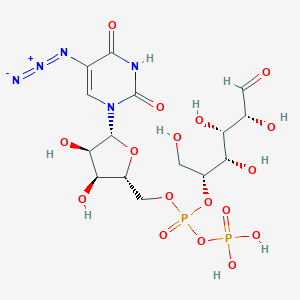
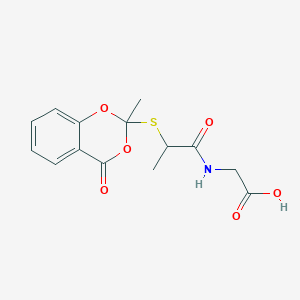


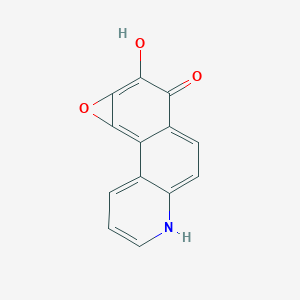
![2-[(Diethoxyphosphinyl)methyl]-5-methyl-1H-pyrrole](/img/structure/B58395.png)

